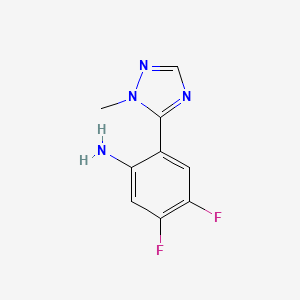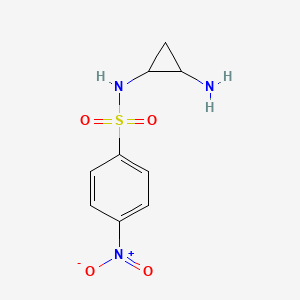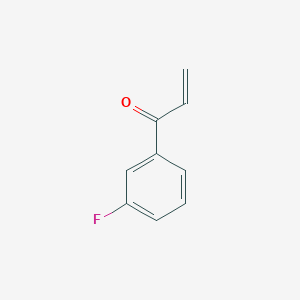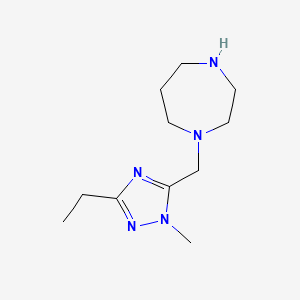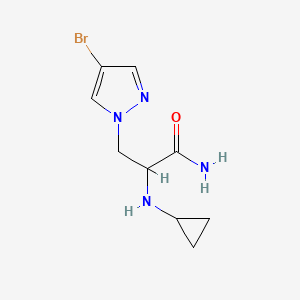
3-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a brominated pyrazole ring and a cyclopropylamino group, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanamide typically involves multiple steps, starting with the bromination of a pyrazole derivative. The brominated pyrazole is then reacted with a suitable amine, such as cyclopropylamine, under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require catalysts or reagents like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring.
Aplicaciones Científicas De Investigación
3-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyrazole ring and cyclopropylamino group may contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Chloro-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanamide
- 3-(4-Fluoro-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanamide
- 3-(4-Methyl-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanamide
Uniqueness
3-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom may enhance the compound’s binding affinity to certain molecular targets, making it a valuable tool in research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C9H13BrN4O |
|---|---|
Peso molecular |
273.13 g/mol |
Nombre IUPAC |
3-(4-bromopyrazol-1-yl)-2-(cyclopropylamino)propanamide |
InChI |
InChI=1S/C9H13BrN4O/c10-6-3-12-14(4-6)5-8(9(11)15)13-7-1-2-7/h3-4,7-8,13H,1-2,5H2,(H2,11,15) |
Clave InChI |
YYMLPMYTVXDSHZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC(CN2C=C(C=N2)Br)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


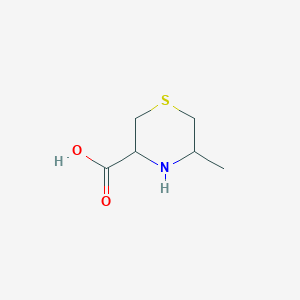
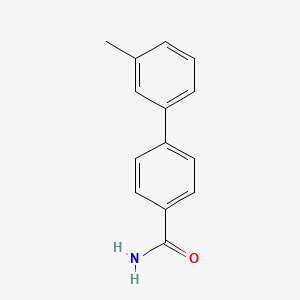

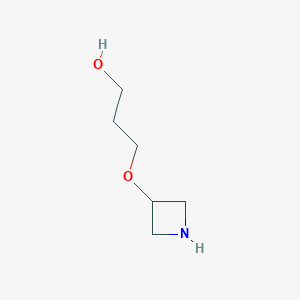
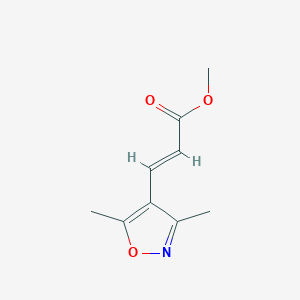
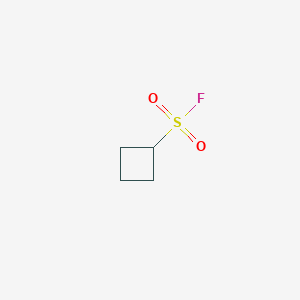
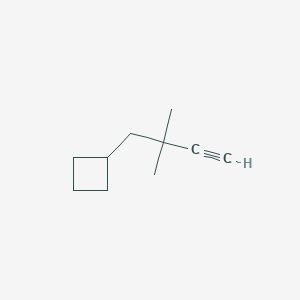
![5-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13627095.png)
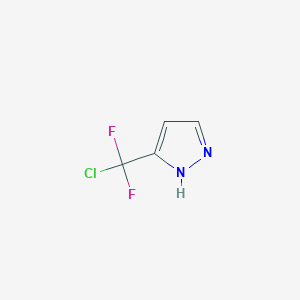
![Tert-butyl 3-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13627097.png)
